molecular formula C13H9NO B6322600 2-Cyano-5-phenylphenol, 95% CAS No. 594813-05-5

2-Cyano-5-phenylphenol, 95%

Cat. No. B6322600
CAS RN: 594813-05-5
M. Wt: 195.22 g/mol
InChI Key: DKLJNQAGZBVPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyano-5-phenylphenol (2-CPP) is a phenolic compound that has been used in a variety of scientific research applications. It is a natural product that is derived from the oxidation of various organic compounds and is highly reactive. 2-CPP is a white crystalline solid that has a melting point of 180-181°C, a boiling point of 305°C and a molecular weight of 197.17 g/mol. 2-CPP has been studied for its potential use in a range of applications, including as a reagent for the synthesis of organic compounds, a pesticide, a dye, and as a disinfectant.

Scientific Research Applications

2-Cyano-5-phenylphenol, 95% has been used in a variety of scientific research applications. It has been studied for its potential use as a reagent for the synthesis of organic compounds, a pesticide, a dye, and as a disinfectant. In addition, 2-Cyano-5-phenylphenol, 95% has been used in the synthesis of various heterocyclic compounds, such as quinolines, indoles, and pyridines, as well as for the synthesis of aryl amines and aryl sulfonamides. Furthermore, 2-Cyano-5-phenylphenol, 95% has been used as a catalyst in the synthesis of polymers, as well as for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Cyano-5-phenylphenol, 95% is not well understood. However, it is believed that the compound reacts with biomolecules, such as proteins and nucleic acids, to form covalent bonds. This reaction is thought to be the result of the electron-rich nature of 2-Cyano-5-phenylphenol, 95%, which allows it to form a covalent bond with biomolecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Cyano-5-phenylphenol, 95% are not well understood. However, it is believed that the compound may have a range of effects on the body, including the inhibition of enzymes, the disruption of cellular metabolism, and the induction of apoptosis. In addition, 2-Cyano-5-phenylphenol, 95% has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-Cyano-5-phenylphenol, 95% has a number of advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. In addition, the compound is highly reactive and can be used in a variety of reactions. However, 2-Cyano-5-phenylphenol, 95% is also toxic and should be handled with caution.

Future Directions

The potential future applications of 2-Cyano-5-phenylphenol, 95% are numerous. It could be used in the development of novel drugs and therapeutics, as well as in the synthesis of agrochemicals and pharmaceuticals. In addition, 2-Cyano-5-phenylphenol, 95% could be used in the development of new materials, such as polymers and nanomaterials. Furthermore, 2-Cyano-5-phenylphenol, 95% could be used in the development of new catalysts and in the synthesis of new heterocyclic compounds. Finally, 2-Cyano-5-phenylphenol, 95% could be used in the development of new pesticides, dyes, and disinfectants.

Synthesis Methods

2-Cyano-5-phenylphenol, 95% is synthesized through a two-step reaction. First, 2-chlorophenol is reacted with sodium nitrite in the presence of an acid catalyst, such as hydrochloric acid, to form 2-nitrophenol. This reaction is referred to as the nitration of 2-chlorophenol. The second reaction involves the oxidation of 2-nitrophenol with a strong oxidizing agent, such as potassium permanganate, to form 2-Cyano-5-phenylphenol, 95%. This reaction is referred to as the oxidation of 2-nitrophenol.

properties

IUPAC Name

2-hydroxy-4-phenylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO/c14-9-12-7-6-11(8-13(12)15)10-4-2-1-3-5-10/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKLJNQAGZBVPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90631004
Record name 3-Hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-[1,1'-biphenyl]-4-carbonitrile

CAS RN

594813-05-5
Record name 3-Hydroxy[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90631004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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